4H,5H,6H,7H-Pyrazolo[1,5-A]pyrazin-6-one
Description
4H,5H,6H,7H-Pyrazolo[1,5-A]pyrazin-6-one is a bicyclic heterocyclic compound characterized by a fused pyrazole and pyrazine ring system. Its core structure includes a pyrazolo[1,5-a]pyrazine scaffold with a ketone group at position 6 and partial saturation across the pyrazine ring (4H,5H,6H,7H configuration). Key properties include:
- Molecular Formula: C₆H₇N₃O₂ (for the 7-hydroxy derivative) .
- Molecular Weight: 153.14 g/mol .
- Physical State: Typically a crystalline powder, as observed in derivatives like 7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one .
- Synthetic Routes: Prepared via multicomponent reactions or functionalization at position 7 using aldehydes and hydrazines under mild conditions (e.g., 60°C in methanol) .
This compound serves as a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors or antimicrobial agents, owing to its hydrogen-bonding capabilities and structural rigidity.
Properties
Molecular Formula |
C6H7N3O |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
5,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-6-one |
InChI |
InChI=1S/C6H7N3O/c10-6-4-9-5(3-7-6)1-2-8-9/h1-2H,3-4H2,(H,7,10) |
InChI Key |
OJALKRYQCRYHRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=NN2CC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Example Reaction Table
DHAA: Dihydroxyacetone; EtOH: Ethanol; AcOH: Acetic acid
Ring-Closure from Functionalized Pyrazines
Another approach utilizes functionalized pyrazines as starting materials, which undergo nucleophilic substitution and cyclization to yield the desired heterocycle.
- Starting Materials: 2,2-dichlorovinylacetophenones or other substituted pyrazines.
- Process: The dichlorovinyl group is displaced by a pyrazole nucleophile, followed by intramolecular cyclization and oxidation/reduction steps as needed to introduce the ketone at the 6-position.
One-Pot Multicomponent Reactions
Recent advances favor one-pot reactions for efficiency:
- Components: Aminopyrazole, aldehyde, and a suitable carbonyl source.
- Conditions: Often performed in methanol or ethanol, sometimes with microwave irradiation or under inert atmosphere to enhance yield and selectivity.
- Advantages: Reduced reaction time, higher yields, and operational simplicity.
Microwave-Assisted Synthesis
Microwave irradiation is increasingly used to accelerate the synthesis of pyrazolo[1,5-a]pyrazine derivatives:
Yield Optimization
Structural Confirmation
Example Data Table: Synthesis Conditions and Yields
| Entry | Aminopyrazole (eq) | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 1 | AcOH | EtOH | Reflux | 10 | 35 | |
| 2 | 2 | AcOH | EtOH | Reflux | 5 | 79 | |
| 3 | 1 | AcOH | EtOH | MW 180 | 0.5 | 88–96 |
MW: Microwave irradiation
- Summary Table: Preparation Methods Comparison
Chemical Reactions Analysis
4H,5H,6H,7H-Pyrazolo[1,5-A]pyrazin-6-one undergoes various chemical reactions. For example, the reaction was carried out in a mixed solution of trifluoroacetic acid and dichloromethane at room temperature for 4 hours, resulting in amino deprotection to yield an intermediate. The compound can also undergo oxidation, reduction, and substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Unfortunately, the search results provided do not contain sufficient information to create a detailed article focusing solely on the applications of the compound "4H,5H,6H,7H-Pyrazolo[1,5-a]pyrazin-6-one". However, based on the available information, here's what can be gathered:
Basic Information
- Chemical Names and Identifiers:
-
Related Compounds:
- 7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one has the chemical formula C6H7N3O2 and a molecular weight of 153.14 .
- 6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is another related compound .
- 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrazine hydrochloride has the molecular formula C6H10ClN3 and a molecular weight of 159.62 g/mol .
Potential Applications
- Inhibitory Activity:
- Treatment of Infectious Diseases:
- Anticancer Agents:
Synthesis and Preparation
- Raw Materials and Preparation Products: ChemicalBook lists raw materials and preparation products, but specific details are not provided in the search results .
- Synthesis Steps: WO2018011163A1 mentions several steps in preparing related compounds, including the preparation of tert-butyl N-[(lS)-2-hydroxy-l-methyl-ethyl]-N-(lH-pyrazol-5-ylmethyl)carbamate and tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[l,5-a]pyrazine-5-carboxylate .
Further Research
To create a comprehensive article, further research is needed in the following areas:
- Detailed Synthesis Procedures: Obtain detailed synthesis procedures for 4H,5H,6H,7H-Pyrazolo[1,5-A]pyrazin-6-one and its derivatives.
- Specific Applications: Explore specific applications of the compound in medicinal chemistry, materials science, and other relevant fields.
- Case Studies: Identify and document case studies where this compound or its derivatives have been used.
- Structure-Activity Relationship: Investigate the structure-activity relationship of the compound to understand its pharmacological properties better.
- Safety Data: Obtain safety data sheets (SDS) to understand the hazards and safety precautions associated with handling the compound.
Mechanism of Action
4H,5H,6H,7H-Pyrazolo[1,5-A]pyrazin-6-one acts as a selective inhibitor of protein phosphatase 2A (PP2A), a ubiquitous serine/threonine phosphatase that plays a critical role in regulating various cellular signaling pathways, including cell cycle control, DNA damage response, apoptosis, and cellular metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences
Pyrazolo[1,5-a]pyrimidinones
- Core Structure : Replace the pyrazine ring with a pyrimidine ring (two nitrogen atoms at positions 1 and 3 of the six-membered ring).
- Example: 2-Amino-5-(2,6-dimethylphenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (4g) .
- Key Differences :
Pyrazolo[3,4-b]pyridin-6-ones
- Core Structure : Feature a pyridine ring fused to pyrazole, differing in nitrogen placement.
- Example: 4-Aryl-5-cyano-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one .
- Key Differences: Pyridine’s nitrogen at position 2 alters solubility and basicity compared to pyrazine. Substituents like cyano groups enhance electrophilicity .
Triazolo[1,5-a]pyrazinones
- Core Structure : Incorporate a triazole ring instead of pyrazole.
- Example: 6-Amino[1,2,4]triazolo[1,5-a]pyrazin-8(7H)-one .
- Reduced molecular weight (151.13 g/mol) compared to pyrazolo-pyrazinones .
Substituent Effects
Electron-Withdrawing Groups (EWGs)
- Trifluoromethyl (CF₃) : Derivatives like 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride exhibit enhanced metabolic stability and lipophilicity .
- Chloro (Cl) : In 7-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, chloro groups improve binding affinity to hydrophobic enzyme pockets .
Electron-Donating Groups (EDGs)
- Hydroxy (OH): The 7-hydroxy derivative of pyrazolo-pyrazinone shows increased solubility in polar solvents (e.g., water-alcohol mixtures) .
- Methoxy (OMe): Methoxy-substituted pyrazolo-pyrimidinones (e.g., compound 4b) demonstrate improved regioselectivity in synthesis .
Physicochemical Properties
Biological Activity
4H,5H,6H,7H-Pyrazolo[1,5-A]pyrazin-6-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and antiviral activities, supported by various research findings and case studies.
- Chemical Formula : CHNO
- Molecular Weight : 153.14 g/mol
- IUPAC Name : 7-hydroxy-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
- CAS Number : 1967006-18-3
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance:
- A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and evaluated for their antimicrobial activities. Among these, certain derivatives exhibited minimal inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 5a | 0.25 | S. epidermidis |
Anticancer Activity
The anticancer properties of pyrazolo compounds have been extensively studied:
- A study reported that various pyrazolo derivatives showed significant cytotoxicity against cancer cell lines such as MCF-7 and NCI-H460 with IC values ranging from 3.79 to 42.30 µM .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound 1 | MCF-7 | 3.79 |
| Compound 2 | NCI-H460 | 12.50 |
Antiviral Activity
Research has also pointed to the antiviral potential of pyrazolo compounds:
- A series of derivatives were synthesized and evaluated for their inhibitory activity against Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. Some compounds demonstrated potent activity in enzymatic assays .
Case Studies
- Antimicrobial Evaluation : In vitro studies evaluated the antimicrobial activities of several pyrazole derivatives against common pathogens. The results indicated that specific compounds could effectively inhibit bacterial growth and biofilm formation .
- Cytotoxicity Assays : Various pyrazole derivatives were tested on different cancer cell lines using the MTT assay to determine their cytotoxic effects. The findings revealed that certain compounds induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .
Q & A
Q. Advanced Research Focus
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while non-polar solvents (e.g., hexane) aid crystallization .
- Catalyst screening : Acidic conditions (e.g., HCl) accelerate cyclization but require neutralization to prevent side reactions .
- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of thermally labile intermediates .
Case study : A seven-step protocol achieved 70% yield by optimizing solvent (pyridine) and reaction time (5-hour reflux) .
What strategies resolve discrepancies in reported biological activities of structural analogs?
Q. Advanced Research Focus
- Structural benchmarking : Compare substituent effects. For example, replacing a difluoromethyl group with ethyl alters pharmacological properties (Table 1) .
- Bioassay standardization : Use consistent cell lines (e.g., HEK293 for antiviral studies) to minimize variability .
- Data cross-validation : Replicate studies under identical conditions (e.g., pH 7.4 buffer for binding assays) .
Table 1 : Substituent Impact on Bioactivity
| Substituent | Biological Activity Profile |
|---|---|
| Difluoromethyl | Enhanced kinase inhibition |
| Ethyl | Reduced cytotoxicity |
| Chlorophenyl | Improved solubility |
How are structure-activity relationship (SAR) studies designed for pyrazolo-pyrazinone derivatives?
Q. Advanced Research Focus
- Core modifications : Functionalize position 7 with electrophiles (e.g., aldehydes) to modulate target binding .
- Bioisosteric replacement : Substitute pyridine with triazole to enhance metabolic stability .
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., carbonyl at position 4) using docking simulations .
Example : Introducing a 4-ethoxyphenyl group at position 2 improved antiviral activity by 40% .
How are impurities managed during large-scale synthesis?
Q. Advanced Research Focus
- In-process monitoring : Use HPLC to detect intermediates (e.g., unreacted silylformamidine) .
- Recrystallization protocols : Multi-solvent systems (e.g., ethanol/water) remove polar byproducts .
- Thermogravimetric analysis (TGA) : Assess thermal stability to prevent degradation during drying .
What methodologies address contradictory data in spectroscopic characterization?
Q. Advanced Research Focus
- Deuterated solvent calibration : Eliminate solvent peak interference in NMR .
- Isotopic labeling : Use ¹⁵N-labeled analogs to resolve overlapping signals in crowded spectra .
- Collaborative validation : Cross-check HRMS data with independent labs to confirm molecular ions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
